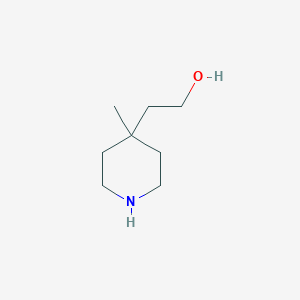
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl-protected amino group attached to a cyclobutyl ring, which is further connected to an imidazole ring with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be formed through a cyclization reaction involving a suitable precursor.
Attachment to the Imidazole Ring: The cyclobutyl ring is then attached to the imidazole ring through a coupling reaction, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and can be carried out under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The imidazole ring can interact with metal ions or other functional groups, facilitating catalytic or binding processes.
Comparación Con Compuestos Similares
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid: Similar structure but with an acetic acid group instead of an imidazole ring.
N-tert-butoxycarbonyl-5-syn-tert-butyl-2,2-dimethyl-1,3-dioxane-4-carboxamide: Contains a tert-butoxycarbonyl-protected amino group and a dioxane ring.
(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid: Features a tert-butoxycarbonyl-protected amino group and a propionic acid group.
Uniqueness
2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-1h-imidazole-4-carboxylic acid is unique due to its combination of a cyclobutyl ring and an imidazole ring, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)16-13(5-4-6-13)10-14-7-8(15-10)9(17)18/h7H,4-6H2,1-3H3,(H,14,15)(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMGFLHKXZTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


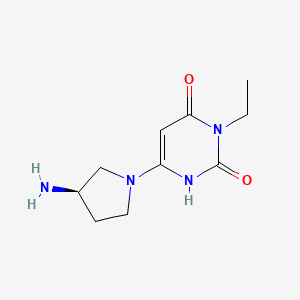
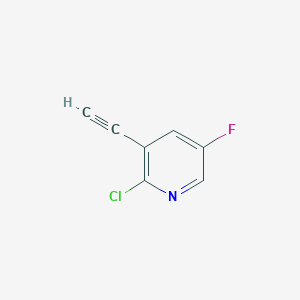
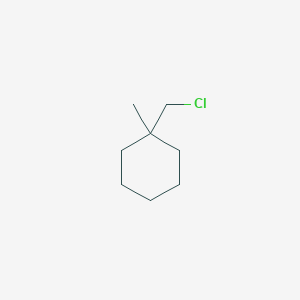

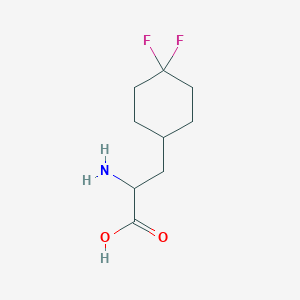
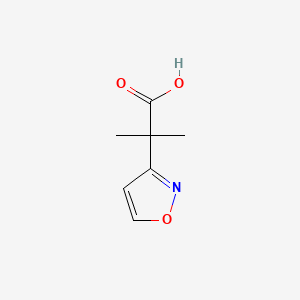
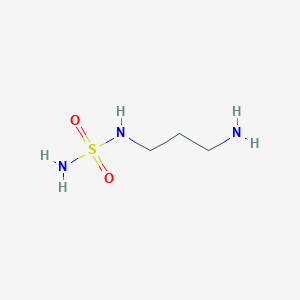
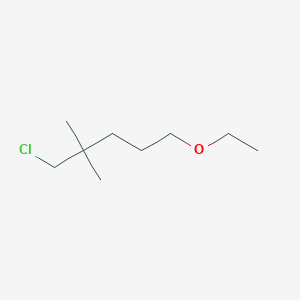
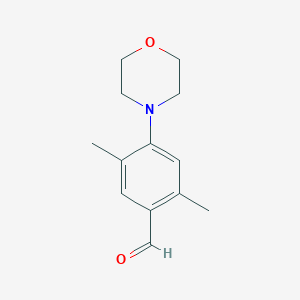

![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
